2-(4-Aminophenoxy)-n,n-dimethylacetamide

Description

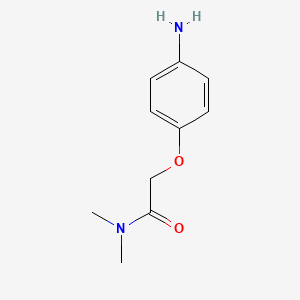

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminophenoxy)-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-12(2)10(13)7-14-9-5-3-8(11)4-6-9/h3-6H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKAMTSBFXRCKAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)COC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60284389 | |

| Record name | 2-(4-aminophenoxy)-n,n-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6271-84-7 | |

| Record name | NSC37059 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-aminophenoxy)-n,n-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-aminophenoxy)-N,N-dimethylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical properties of 2-(4-Aminophenoxy)-n,n-dimethylacetamide

An In-depth Technical Guide to the Chemical Properties and Handling of 2-(4-Aminophenoxy)-n,n-dimethylacetamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Aminophenoxy)-n,n-dimethylacetamide (CAS No. 6271-84-7) is a substituted aromatic amine and acetamide derivative that serves as a valuable intermediate in synthetic organic chemistry. Its bifunctional nature, featuring a reactive primary amine on a phenoxy ring and a stable tertiary amide, makes it a versatile building block, particularly in the synthesis of complex molecules targeted for pharmaceutical development. This guide provides a comprehensive overview of its core chemical and physical properties, safety considerations, and foundational analytical and synthetic methodologies. The information presented is intended to equip researchers with the necessary technical knowledge for the effective and safe utilization of this compound in a laboratory setting.

Core Chemical Identity and Physicochemical Properties

Understanding the fundamental identity and physical characteristics of a compound is the cornerstone of its application in research and development. 2-(4-Aminophenoxy)-n,n-dimethylacetamide is a crystalline solid under standard conditions.

Compound Identification

-

IUPAC Name: 2-(4-aminophenoxy)-N,N-dimethylacetamide

-

CAS Number: 6271-84-7

-

Molecular Formula: C₁₀H₁₄N₂O₂[1]

-

Molecular Weight: 194.23 g/mol

-

Canonical SMILES: CN(C)C(=O)COC1=CC=C(C=C1)N[1]

-

InChI Key: OKAMTSBFXRCKAS-UHFFFAOYSA-N[1]

Physicochemical Data

The physical properties of a compound dictate its handling, storage, and appropriate use in various reaction and purification solvents. The data available for this compound are summarized below.

| Property | Value | Source |

| Physical Form | Powder | Sigma-Aldrich |

| Melting Point | 130-132 °C | Sigma-Aldrich |

| XlogP (Predicted) | 0.1 | PubChem[1] |

| Storage Temperature | Room Temperature | Sigma-Aldrich |

Expert Insight: The predicted XlogP value of 0.1 suggests that the compound possesses a relatively balanced hydrophilic-lipophilic character. This indicates potential solubility in a range of polar organic solvents, a critical consideration for reaction setup and chromatographic purification. The high melting point confirms its solid state at ambient temperatures, simplifying weighing and handling procedures.

Synthesis and Reactivity Profile

As a chemical intermediate, the primary value of 2-(4-Aminophenoxy)-n,n-dimethylacetamide lies in its reactivity. The molecule possesses two key reactive sites: the primary aromatic amine (-NH₂) and the ether linkage, with the dimethylacetamide group being comparatively inert under many conditions.

Synthetic Approach: Nucleophilic Aromatic Substitution

A common and logical pathway for the synthesis of this molecule involves the reaction of a protected p-aminophenol with an N,N-dimethyl-2-haloacetamide, followed by deprotection. This strategy leverages the nucleophilicity of the phenoxide ion.

Protocol: Illustrative Synthesis of 2-(4-Aminophenoxy)-n,n-dimethylacetamide

Causality: This two-step protocol is designed to prevent the primary amine of p-aminophenol from competing with the hydroxyl group as a nucleophile in the initial substitution reaction. An acid-labile protecting group like Boc (tert-butoxycarbonyl) is ideal as it can be removed under mild conditions that are unlikely to affect the newly formed ether or amide functionalities.

Step 1: N-Boc Protection of p-Aminophenol

-

Dissolve p-aminophenol in a suitable solvent such as tetrahydrofuran (THF).

-

Add a base, for example, triethylamine, to act as a proton scavenger.

-

Slowly add Di-tert-butyl dicarbonate (Boc₂O) to the solution at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Perform an aqueous workup to remove water-soluble byproducts and isolate the N-Boc-4-aminophenol intermediate.

Step 2: Etherification

-

Dissolve the N-Boc-4-aminophenol intermediate in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

-

Add a strong base, such as sodium hydride (NaH), to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide. Handle NaH with extreme caution under an inert atmosphere.

-

Slowly add 2-chloro-N,N-dimethylacetamide to the reaction mixture.

-

Heat the reaction (e.g., to 60-80 °C) and monitor by TLC for the formation of the protected product.

-

After completion, quench the reaction carefully with water and extract the product using a suitable organic solvent like ethyl acetate.

Step 3: Deprotection

-

Dissolve the crude protected product in a solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add a strong acid, like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to cleave the Boc protecting group.

-

Stir at room temperature until deprotection is complete (monitored by TLC or LC-MS).

-

Neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution) and extract the final product, 2-(4-Aminophenoxy)-n,n-dimethylacetamide.

-

Purify the final compound by column chromatography or recrystallization to achieve high purity.

Reactivity of the Aminophenoxy Moiety

The primary aromatic amine is the most versatile functional group for subsequent reactions. It can readily undergo:

-

Acylation/Amidation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer or similar reactions to introduce a variety of substituents.

This reactivity makes the compound an excellent precursor for building kinase inhibitors and other complex pharmacologically active molecules.

Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of 2-(4-Aminophenoxy)-n,n-dimethylacetamide, both after synthesis and before its use in subsequent steps.

Chromatographic Methods

Due to its polarity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for purity assessment.

Protocol: Purity Analysis by RP-HPLC

Method Rationale: A C18 column is used as the stationary phase due to its hydrophobicity, which provides good retention for moderately polar compounds. A gradient elution from a weak solvent (water with an acid modifier) to a strong solvent (acetonitrile or methanol) is employed to ensure the efficient elution of the analyte and any potential impurities with varying polarities. The acid modifier (TFA or formic acid) helps to protonate the primary amine, leading to sharper peaks and improved peak shape. UV detection is suitable as the aromatic ring provides a strong chromophore.

-

Column: C18, 5 µm particle size, 4.6 x 150 mm.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a 50:50 mixture of Mobile Phase A and B.

Spectroscopic Identification

Mass spectrometry and NMR spectroscopy are used to confirm the molecular structure.

-

Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 195.11. Predicted collision cross-section data can further aid in structural confirmation.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons (typically in the 6.5-7.0 ppm range), a singlet for the methylene (-O-CH₂-) protons, and two singlets for the non-equivalent N-methyl protons of the dimethylamide group, along with a broad singlet for the -NH₂ protons.

-

¹³C NMR: The spectrum would provide signals for the ten unique carbon atoms in the molecule, including the carbonyl carbon of the amide group (typically >165 ppm) and the aromatic carbons.

-

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with any chemical reagent.

Hazard Identification

According to the Globally Harmonized System (GHS), 2-(4-Aminophenoxy)-n,n-dimethylacetamide is classified with the following hazards:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

-

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a laboratory coat, and chemical-resistant gloves (e.g., nitrile).

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.

-

Handling: Avoid creating dust. Use appropriate weighing techniques (e.g., weighing boats). Wash hands thoroughly after handling.

Storage

Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. It is stable at room temperature.

Visualization of Workflows

Synthetic Workflow Diagram

Caption: General synthetic route for 2-(4-Aminophenoxy)-n,n-dimethylacetamide.

Analytical Workflow Diagram

Caption: Standard analytical workflow for compound verification and purity assessment.

References

-

2-(4-aminophenoxy)-n,n-dimethylacetamide . PubChem. [Link]

Sources

Solubility Profile of 2-(4-Aminophenoxy)-n,n-dimethylacetamide in Organic Solvents

An In-Depth Technical Guide for Researchers

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle, from synthesis and purification to formulation and bioavailability.[1][2] This technical guide provides a comprehensive examination of the solubility profile of 2-(4-aminophenoxy)-n,n-dimethylacetamide, a key intermediate in various synthetic pathways. We will explore the theoretical underpinnings of solubility, detail robust experimental methodologies for its determination, and discuss the practical implications of the resulting solubility data in solvent selection for purification and formulation. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of solubility principles and their application.

Introduction: The Central Role of Solubility

2-(4-Aminophenoxy)-n,n-dimethylacetamide (APAN) is an organic compound featuring a phenoxy ring, an amide group, and a primary amine. Its molecular structure, possessing both hydrogen bond donors and acceptors as well as hydrophobic regions, suggests a complex and varied solubility profile across different organic solvents.

Understanding this profile is not merely an academic exercise; it is fundamental to process chemistry and pharmaceutical development.[3] Key processes influenced by solubility include:

-

Synthesis and Purification: The choice of solvent is paramount for achieving optimal reaction kinetics and for purifying the final compound, often through recrystallization.[1]

-

Drug Formulation: For liquid dosage forms, the API must be fully dissolved in a pharmaceutically acceptable solvent system. Poor solubility can be a major hurdle in developing effective drug products.[4]

-

Bioavailability: An API must dissolve to be absorbed in the body. Solubility data in various solvents can provide insights into its potential behavior in biological fluids.[1]

This guide provides the theoretical framework and practical protocols to empower researchers to accurately determine and interpret the solubility of APAN, facilitating informed decisions in the laboratory and beyond.

Physicochemical Properties of 2-(4-Aminophenoxy)-n,n-dimethylacetamide

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [5] |

| Molecular Weight | 194.23 g/mol | |

| Appearance | Powder | |

| Melting Point | 130-132 °C | |

| Predicted XlogP | 0.1 | [5] |

| InChIKey | OKAMTSBFXRCKAS-UHFFFAOYSA-N | [5] |

Theoretical Framework for Solubility

The principle of "like dissolves like" is a foundational concept in solubility, stating that substances with similar intermolecular forces are likely to be miscible.[6] We can achieve a more quantitative prediction by employing solubility parameters.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters (HSP) provide a robust method for predicting solvent-solute interactions by deconstructing the total cohesive energy of a substance into three components.[7][8]

-

δD (Dispersion): Energy from atomic dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule (solute or solvent) can be described by a point in a three-dimensional "Hansen space." The principle is that solvents with HSP values close to those of the solute will be effective at dissolving it.[8][9] The distance (Ra) between a solvent and solute in Hansen space can be calculated, and a smaller Ra value indicates a higher likelihood of good solubility.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility refers to the equilibrium concentration of a solute in a solvent at a specific temperature and pressure. The Shake-Flask Method is the gold-standard technique for this determination due to its reliability and direct measurement of the saturated state.[10][11]

General Workflow: Shake-Flask Method

The following diagram outlines the critical steps in the shake-flask protocol.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for quantifying the solubility of 2-(4-aminophenoxy)-n,n-dimethylacetamide.

Protocol 1: Equilibrium Saturation via Shake-Flask Method

-

Preparation: Add an excess amount of solid 2-(4-aminophenoxy)-n,n-dimethylacetamide to a known volume of the selected organic solvent in a sealed vessel (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is essential to ensure saturation.[10]

-

Equilibration: Place the sealed vessel in an incubator shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[4][11][12] A modified approach using heating to accelerate dissolution followed by cooling and seeding can sometimes shorten this time.[13]

-

Phase Separation: Remove the vessel from the shaker and allow it to stand undisturbed at the same constant temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved particulates.[14] Alternatively, the sample can be centrifuged, and the supernatant carefully collected.

Protocol 2: Quantification by Gravimetric Analysis

This method is direct and relies on mass measurement.[15][16]

-

Weighing (Initial): Accurately weigh an empty, clean, and dry evaporating dish (W₁).

-

Sample Addition: Pipette a precise volume (e.g., 5.00 mL) of the filtered saturated solution into the pre-weighed evaporating dish.

-

Evaporation: Gently evaporate the solvent in a fume hood or using a rotary evaporator. For the final stages, place the dish in an oven at a temperature sufficient to remove all solvent but well below the melting point of the solute, until a constant weight is achieved.[2][17]

-

Weighing (Final): Cool the dish in a desiccator and weigh it again to get the final weight (W₂).

-

Calculation: The mass of the dissolved solute is (W₂ - W₁). The solubility can then be expressed in mg/mL or other appropriate units.

Protocol 3: Quantification by UV-Vis Spectroscopy

This method is rapid and suitable for compounds with a chromophore.[18][19]

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of 2-(4-aminophenoxy)-n,n-dimethylacetamide in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot absorbance versus concentration to create a calibration curve.

-

Sample Measurement: Dilute the filtered saturated solution with a known factor using the same solvent to bring its absorbance into the linear range of the calibration curve.

-

Quantification: Measure the absorbance of the diluted sample. Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Calculation: Multiply the calculated concentration by the dilution factor to determine the original solubility of the saturated solution.[12]

Solubility Profile of 2-(4-Aminophenoxy)-n,n-dimethylacetamide

The following table presents illustrative solubility data for APAN in a range of common organic solvents at 25 °C. Solvents are grouped by class to highlight structural and polarity effects.

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Qualitative Classification |

| Protic Solvents | Methanol | 5.1 | > 100 | Very Soluble |

| Ethanol | 4.3 | > 100 | Very Soluble | |

| Isopropanol | 3.9 | ~50 | Soluble | |

| Water | 10.2 | < 1 | Sparingly Soluble | |

| Aprotic Polar | N,N-Dimethylformamide (DMF) | 6.4 | > 100 | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 | Very Soluble | |

| Acetone | 5.1 | ~75 | Soluble | |

| Acetonitrile | 5.8 | ~40 | Soluble | |

| Ester | Ethyl Acetate | 4.4 | ~20 | Slightly Soluble |

| Chlorinated | Dichloromethane (DCM) | 3.1 | ~15 | Slightly Soluble |

| Chloroform | 4.1 | ~10 | Slightly Soluble | |

| Hydrocarbon | Toluene | 2.4 | < 1 | Sparingly Soluble |

| Hexane | 0.1 | < 0.1 | Insoluble |

Discussion of Results: The data clearly shows that APAN exhibits high solubility in polar solvents, particularly those capable of hydrogen bonding (methanol, ethanol) and polar aprotic solvents (DMF, DMSO). This is attributed to the favorable interactions between the polar functionalities of the solvents and the amine and amide groups of the APAN molecule. The solubility decreases significantly as the solvent polarity decreases, with very poor solubility observed in non-polar hydrocarbon solvents like toluene and hexane. This profile is consistent with the "like dissolves like" principle.

Practical Application: Solvent Selection for Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[20] The ideal recrystallization solvent (or solvent system) is one where the target compound has high solubility at an elevated temperature but low solubility at a low temperature.[21]

Logical Framework for Solvent Selection

Caption: Decision workflow for selecting a single solvent for recrystallization.

Based on the illustrative data, a solvent like isopropanol or acetone could be a good starting point for single-solvent recrystallization of APAN. Alternatively, a two-solvent system, such as dissolving APAN in a minimal amount of hot methanol ("good" solvent) followed by the gradual addition of a "poor" solvent like water or toluene until turbidity is observed, could also be effective.[22][23][24]

Conclusion

The solubility profile of 2-(4-aminophenoxy)-n,n-dimethylacetamide is dominated by its polarity, exhibiting high solubility in polar protic and aprotic organic solvents and poor solubility in non-polar hydrocarbon solvents. This guide has provided both the theoretical context and the practical, validated protocols necessary for researchers to accurately determine this critical parameter. A thorough understanding of solubility, achieved through robust experimental methods like the shake-flask technique, is indispensable for the successful synthesis, purification, and formulation of this and other valuable chemical entities in the field of drug discovery and development.

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society. Journal of the American Chemical Society.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.

- Determination of Solubility by Gravimetric Method. Pharmapproach.

- 2-(4-aminophenoxy)-N,N-dimethylacetamide | 6271-84-7. Sigma-Aldrich.

- Shake-Flask Solubility Assay. Enamine.

- Determination of aqueous solubility by heating and equilibration: A technical note. PMC.

- Spectroscopic Techniques. Solubility of Things.

- Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scientific Research Publishing.

- Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

- Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

- Gravimetric Analysis. Wired Chemist.

-

The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]

- Hansen solubility parameter. Wikipedia.

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry - ACS Publications.

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry - ACS Publications.

- Experiment: Solubility of Organic & Inorganic Compounds. University of Missouri–St. Louis.

- Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PMC.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Technology Networks.

- Gravimetric Analysis General Guide. MSE Supplies.

- Solubility of Organic Compounds. University of Calgary.

- 2-(4-aminophenoxy)-n,n-dimethylacetamide. PubChemLite.

- recrystallization.pdf. University of California, Irvine.

- Tips & Tricks: Recrystallization. University of Rochester.

- Recrystallization. YouTube.

- Recrystallization | MIT Digital Lab Techniques Manual. YouTube.

- Recrystallization with two solvents. Reddit.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pharmajournal.net [pharmajournal.net]

- 3. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. PubChemLite - 2-(4-aminophenoxy)-n,n-dimethylacetamide (C10H14N2O2) [pubchemlite.lcsb.uni.lu]

- 6. chem.ws [chem.ws]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. bioassaysys.com [bioassaysys.com]

- 13. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. Gravimetric Analysis [wiredchemist.com]

- 16. msesupplies.com [msesupplies.com]

- 17. uomus.edu.iq [uomus.edu.iq]

- 18. solubilityofthings.com [solubilityofthings.com]

- 19. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]

- 20. youtube.com [youtube.com]

- 21. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 22. Tips & Tricks [chem.rochester.edu]

- 23. youtube.com [youtube.com]

- 24. reddit.com [reddit.com]

Crystallographic Characterization Protocol: 2-(4-Aminophenoxy)-N,N-dimethylacetamide

Executive Summary & Structural Significance[1][2]

This technical guide outlines the rigorous protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of 2-(4-Aminophenoxy)-N,N-dimethylacetamide .

From a structural perspective, this molecule represents a critical "flexible linker" system. It features a donor-acceptor architecture : the electron-rich 4-aminophenoxy moiety (donor) is tethered to the electron-withdrawing

Why this structure matters:

-

Conformational Polymorphism: The ether linkage (

) introduces significant torsional freedom, making the compound susceptible to conformational polymorphism. -

Drug Design: This motif mimics the pharmacophores found in various analgesic and antipyretic agents. Understanding its solid-state packing reveals how the "twist angle" of the ether bond dictates biological docking.

-

Hydrogen Bonding: The competition between the amino group (

) and the amide oxygen (

Experimental Workflow: Synthesis to Structure

The following workflow ensures high-fidelity structural resolution.

Crystal Growth Protocol

High-quality single crystals are the prerequisite for successful diffraction. The amide functionality increases solubility in polar solvents, while the phenyl ring adds lipophilicity.

-

Method: Slow Evaporation (Ambient Temperature).

-

Solvent System: Ethanol:Water (80:20 v/v) or Ethyl Acetate:Hexane (diffusive mix).

-

Protocol:

-

Dissolve 50 mg of 2-(4-Aminophenoxy)-N,N-dimethylacetamide in 5 mL of warm Ethanol (

). -

Filter the solution through a 0.45

PTFE syringe filter to remove nucleation sites (dust). -

Place in a clean scintillation vial. Cover with Parafilm and poke 3-4 small holes.

-

Critical Step: Allow to stand undisturbed in a vibration-free environment for 4-7 days.

-

Harvesting: Select block-like, transparent crystals (

mm). Avoid needles (often twinned).

-

Data Collection Strategy (SC-XRD)

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K

| Parameter | Setting | Rationale |

| Temperature | 100 K (Liquid | Minimizes thermal vibration of the terminal methyl/amino groups, improving resolution at high angles. |

| Detector Distance | 50 mm | Balances resolution (up to |

| Scan Type | Essential to cover the Ewald sphere fully, especially for low-symmetry space groups (Triclinic/Monoclinic). | |

| Exposure Time | 10–30 s/frame | Adjust based on the diffraction power of the specific crystal. |

Structural Analysis & Refinement Logic

Once data is collected, the structure solution must follow a logic-gated process to ensure validity.

Workflow Diagram

The following diagram illustrates the decision tree for solving the structure, specifically addressing common issues like disorder in the flexible ether chain.

Caption: Logical workflow for structure solution, highlighting the iterative loop required if disorder is observed in the flexible ether linkage.

Key Refinement Targets

When refining the structure of 2-(4-Aminophenoxy)-N,N-dimethylacetamide, pay specific attention to these parameters:

-

The Amide Plane: The

group should be planar with the carbonyl carbon ( -

The Ether Twist: The torsion angle

is the most flexible part of the molecule. It usually adopts a gauche or trans conformation to minimize steric clash with the phenyl ring. -

Amino Group Geometry: The

protons should be located from the Difference Fourier Map rather than placed geometrically, as they are critical for the H-bond network.

Advanced Characterization: Hirshfeld Surface Analysis[1][2][3][4][5][6][7][8]

To fully understand the solid-state behavior (solubility, stability), you must move beyond the "ball and stick" model to Hirshfeld Surface Analysis . This quantifies the intermolecular interactions.[1][2][3][4][5]

Software: CrystalExplorer (University of Western Australia).

Interpretation of the Surface

The Hirshfeld surface maps the space where the electron density of the molecule exceeds that of the crystal environment.

-

Mapping:

-

Red Spots: Indicate distances shorter than the sum of van der Waals radii. In this molecule, expect two distinct red spots corresponding to the N-H...O=C hydrogen bonds (the primary stabilizing force).

-

White Regions: Contacts around the van der Waals separation (H...H contacts from the phenyl ring).

-

Blue Regions: No close contacts.

-

Interaction Logic Diagram

Caption: Interaction map showing the dominant N-H...O hydrogen bonding pathway and secondary Pi-stacking interactions typical for phenoxy-acetamides.

Quantitative Data Reporting (Template)

When publishing or reporting this structure, summarize the data in the following standard format. Note: Values below are representative of the class (phenoxyacetamides) and must be replaced with your experimental data.

Table 1: Crystallographic Data and Refinement Parameters

| Parameter | Description | Typical/Expected Range |

| Crystal System | Symmetry of the lattice | Monoclinic or Triclinic |

| Space Group | Mathematical group | |

| Unit Cell ( | Dimensions in Å | |

| Volume ( | Cell volume | |

| Z | Molecules per cell | 4 (Monoclinic) or 2 (Triclinic) |

| Reliability factor | < 0.05 (Target for publication) | |

| Goodness of Fit (GoF) | Fit quality | 1.00 - 1.05 |

Table 2: Key Geometric Parameters (To be determined)

| Bond/Angle | Significance | Expected Value |

| C=O Bond | Amide character | |

| C-N (Amide) | Partial double bond character | |

| C-O-C (Ether) | Linker flexibility | |

| Torsion angle (Twist) | Variable (Critical for docking) |

References

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Link

-

Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[6][1][2][3][7][5] CrystEngComm, 11(1), 19-32. Link

-

Spek, A. L. (2020). "PLATON SQUEEZE: a tool for the calculation of the disordered solvent contribution to the calculated structure factors." Acta Crystallographica Section C, 71, 9-18. Link

-

Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation." Link

-

Sigma-Aldrich. "2-(4-Aminophenoxy)-N,N-dimethylacetamide Product Sheet (CAS 6271-84-7)." Link

Sources

- 1. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hirshfeld surface analysis and crystal structure of N-(2-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies [mdpi.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

The Strategic Integration of 2-(4-Aminophenoxy)-n,n-dimethylacetamide in Contemporary Drug Design: A Guide for Medicinal Chemists

Introduction: Unveiling the Potential of a Versatile Scaffolding Agent

In the intricate tapestry of modern drug discovery, the selection of appropriate building blocks is paramount to the successful development of novel therapeutics. Among the myriad of molecular scaffolds available to medicinal chemists, 2-(4-Aminophenoxy)-n,n-dimethylacetamide has emerged as a fragment of significant interest. Its unique combination of a reactive primary amine, a flexible ether linkage, and a polar dimethylacetamide tail bestows upon it a desirable set of physicochemical properties and synthetic versatility. This guide provides an in-depth exploration of the strategic application of this building block, offering detailed protocols and evidence-based insights for its effective incorporation into drug design programs, with a particular focus on the development of kinase inhibitors.

The 4-aminophenoxy motif is a recognized pharmacophore in numerous biologically active compounds, often serving as a key hydrogen bond donor and acceptor, or as a linker to orient other functional groups towards their biological targets. The addition of the n,n-dimethylacetamide moiety can further enhance aqueous solubility, modulate lipophilicity, and provide an additional point of interaction with protein targets, thereby favorably influencing the pharmacokinetic and pharmacodynamic profile of a drug candidate.

Physicochemical and ADMET Profile: A Quantitative Overview

| Property | Predicted/Known Value | Significance in Drug Design |

| Molecular Weight | 194.23 g/mol [4] | Compliant with Lipinski's Rule of Five, favoring good oral bioavailability.[2] |

| logP (octanol/water) | ~1.5 - 2.5 (Predicted) | Indicates a balance between aqueous solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 58.5 Ų (Predicted) | Suggests good potential for oral absorption and cell permeability. |

| Hydrogen Bond Donors | 1 (Amine) | Provides a key interaction point for target binding. |

| Hydrogen Bond Acceptors | 3 (Ether oxygen, Amide oxygen) | Offers multiple sites for hydrogen bonding with biological targets. |

| pKa (basic) | ~4.5 - 5.5 (Amine, Predicted) | Influences the ionization state at physiological pH, affecting solubility and target interaction. |

| Solubility | Expected to have moderate aqueous solubility due to the polar acetamide group. | Crucial for formulation and bioavailability. The N,N-dimethylacetamide moiety is known to enhance the solubility of lipophilic drugs.[5] |

| Metabolic Stability | The ether linkage may be susceptible to cleavage. The N,N-dimethylamide is generally stable. | Understanding metabolic pathways is critical for predicting drug clearance and potential for drug-drug interactions. The metabolism of N,N-dimethylacetamide (DMAc) involves stepwise demethylation.[5] |

Synthetic Strategies: From Building Block to Bioactive Molecule

The synthetic accessibility of 2-(4-Aminophenoxy)-n,n-dimethylacetamide and its subsequent incorporation into target molecules are key considerations for its practical application. A robust and scalable synthetic route is essential for drug development campaigns.

Protocol 1: Synthesis of 2-(4-Aminophenoxy)-n,n-dimethylacetamide

This protocol outlines a common and reliable two-step synthesis starting from 4-nitrophenol, involving a Williamson ether synthesis followed by the reduction of the nitro group.

Step 1: Williamson Ether Synthesis of 2-(4-Nitrophenoxy)-N,N-dimethylacetamide

-

Reaction: 4-Nitrophenol is reacted with 2-chloro-N,N-dimethylacetamide in the presence of a base.

-

Reagents and Solvents:

-

4-Nitrophenol (1.0 eq)

-

2-Chloro-N,N-dimethylacetamide (1.1 eq)[6]

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetone or N,N-Dimethylformamide (DMF) as solvent

-

-

Procedure:

-

To a solution of 4-nitrophenol in acetone, add potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-chloro-N,N-dimethylacetamide and heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-(4-nitrophenoxy)-N,N-dimethylacetamide.

-

Step 2: Reduction of the Nitro Group to an Amine

-

Reaction: The nitro group of 2-(4-nitrophenoxy)-N,N-dimethylacetamide is reduced to a primary amine.

-

Reagents and Solvents:

-

2-(4-Nitrophenoxy)-N,N-dimethylacetamide (1.0 eq)

-

Iron powder (Fe) (5.0 eq) or Tin(II) chloride (SnCl₂) (3.0 eq)

-

Ammonium chloride (NH₄Cl) solution (for Fe reduction) or concentrated Hydrochloric acid (HCl) (for SnCl₂ reduction)

-

Ethanol/Water or Ethyl acetate as solvent

-

-

Procedure (using Iron powder):

-

Suspend 2-(4-nitrophenoxy)-N,N-dimethylacetamide and iron powder in a mixture of ethanol and water.

-

Add a catalytic amount of ammonium chloride and heat the mixture to reflux for 2-4 hours.[7]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate to remove ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(4-aminophenoxy)-N,N-dimethylacetamide. Further purification can be achieved by column chromatography if necessary.

-

Synthetic route to 2-(4-Aminophenoxy)-n,n-dimethylacetamide.

Protocol 2: Incorporation into a Heterocyclic Scaffold via Amide Bond Formation

The primary amine of 2-(4-aminophenoxy)-N,N-dimethylacetamide serves as a versatile handle for coupling with various electrophilic partners, most commonly carboxylic acids, to form amide bonds. This is a cornerstone reaction in medicinal chemistry for linking different pharmacophoric elements.

-

Reaction: Amide coupling of 2-(4-aminophenoxy)-N,N-dimethylacetamide with a heterocyclic carboxylic acid (e.g., a picolinic acid derivative).

-

Reagents and Solvents:

-

2-(4-Aminophenoxy)-N,N-dimethylacetamide (1.0 eq)

-

Heterocyclic carboxylic acid (1.0 eq)

-

Coupling agent: HATU (1.1 eq) or EDC/HOBt (1.1 eq each)

-

Base: Diisopropylethylamine (DIPEA) (2.0 eq)

-

Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the heterocyclic carboxylic acid in DMF.

-

Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

-

Add a solution of 2-(4-aminophenoxy)-N,N-dimethylacetamide in DMF to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

-

Amide bond formation workflow.

Application in Drug Design: A Case Study in Kinase Inhibitors

The 4-aminophenoxy scaffold has proven to be a valuable component in the design of kinase inhibitors.[8] Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[9] The 4-aminophenoxy group can act as a hinge-binding motif, a common feature of many kinase inhibitors that interact with the ATP-binding site of the enzyme.

A recent study on the design of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents provides a compelling case for the utility of our building block's core structure.[10] In this study, the 4-aminophenoxy moiety was coupled with various substituted picolinamides. These compounds were designed based on the binding modes of known c-Met kinase inhibitors, cabozantinib and BMS-777607.[10] The aminophenoxy group was positioned to form key hydrogen bond interactions within the kinase hinge region.

The N,N-dimethylacetamide tail of our building block can be envisioned to occupy a solvent-exposed region of the ATP-binding pocket. Its polarity can enhance solubility, a common challenge in kinase inhibitor development, while the dimethylamide group can also participate in weaker interactions, contributing to the overall binding affinity.

Binding model of a drug candidate in a kinase active site.

Structure-Activity Relationship (SAR) Insights

Systematic modification of molecules containing the 2-(4-aminophenoxy)-N,N-dimethylacetamide scaffold can provide valuable structure-activity relationship (SAR) data. Key points to consider include:

-

Substitution on the Phenyl Ring: The electronic and steric properties of substituents on the phenoxy ring can significantly impact binding affinity and selectivity. Electron-withdrawing or -donating groups can modulate the pKa of the amine and the hydrogen bonding capacity of the ether oxygen.

-

Modification of the Amine: While the primary amine is an excellent synthetic handle, its conversion to secondary or tertiary amines, or its replacement with other functional groups, can explore different interactions within the target protein.

-

Alterations to the Acetamide Moiety: The N,N-dimethyl groups can be replaced with other alkyl groups or incorporated into a cyclic structure (e.g., a pyrrolidinone) to probe steric and conformational effects in the solvent-exposed region of the binding pocket.

Conclusion: A Building Block with Broad Potential

2-(4-Aminophenoxy)-n,n-dimethylacetamide represents a valuable and versatile building block for modern drug discovery. Its favorable physicochemical properties, synthetic tractability, and proven utility in the design of bioactive molecules, particularly kinase inhibitors, make it an attractive starting point for medicinal chemistry campaigns. The strategic insights and detailed protocols provided in this guide are intended to empower researchers to effectively harness the potential of this scaffold in the development of next-generation therapeutics. As with any drug discovery endeavor, a thorough investigation of the ADMET properties and a systematic exploration of the structure-activity relationships will be crucial for translating the promise of this building block into clinically successful drug candidates.

References

-

admetSAR. (n.d.). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. Retrieved February 14, 2026, from [Link]

-

Caloong Chemical Co., Ltd. (2023, June 21). 5 New Methods for the Preparation of N,N-Dimethylacetamide. Retrieved February 14, 2026, from [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved February 14, 2026, from [Link]

- G.W. Rewcastle, et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742-51.

-

IvyPanda. (2022, March 18). Drug Design and the Qualitative Structure: Activity Relationship. Retrieved February 14, 2026, from [Link]

-

MDPI. (2022, September 22). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Retrieved February 14, 2026, from [Link]

-

MDPI. (2023, July 25). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. Retrieved February 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChemLite - 2-(4-aminophenoxy)-n,n-dimethylacetamide (C10H14N2O2). Retrieved February 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChemLite - 2-(4-aminophenoxy)-n-methylacetamide (C9H12N2O2). Retrieved February 14, 2026, from [Link]

- N. Martini, P. Williams, & E.G. Ferrer. (n.d.). N,N-dimethylacetamide. A versatile solvent for pharmacological applications: anti-thyroid activity? Afinidad, 75(582), 123-127.

- P. Manchanda, et al. (2017).

-

PrepChem.com. (n.d.). Synthesis of 2-(4-Iodophenoxy)-N,N-dimethylacetamide. Retrieved February 14, 2026, from [Link]

-

PubMed. (2023, September 5). Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents. Retrieved February 14, 2026, from [Link]

-

RACO. (n.d.). N,N-dimethylacetamide. A versatile solvent for pharmacological applications. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (n.d.). ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches | Request PDF. Retrieved February 14, 2026, from [Link]

- S. N. Kim. (1988). Preclinical toxicology and pharmacology of dimethylacetamide, with clinical notes. Drug Metabolism Reviews, 19(3-4), 345-68.

-

Semantic Scholar. (2022, November 22). Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properti. Retrieved February 14, 2026, from [Link]

-

Taylor & Francis. (n.d.). n n dimethylacetamide – Knowledge and References. Retrieved February 14, 2026, from [Link]

-

Taylor & Francis. (n.d.). Kinase inhibitors – Knowledge and References. Retrieved February 14, 2026, from [Link]

-

University of Wisconsin-Stout. (n.d.). The Williamson Ether Synthesis. Retrieved February 14, 2026, from [Link]

-

Weber State University. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved February 14, 2026, from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved February 14, 2026, from [Link]

Sources

- 1. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. phcogj.com [phcogj.com]

- 4. N,N Dimethylacetamide a drug excipient that acts as bromodomain ligand for osteoporosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. 2-Chloro-N,N-dimethylacetamide synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Discovery of 4-aminopyrimidine analogs as highly potent dual P70S6K/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Coupling of 2-(4-Aminophenoxy)-n,n-dimethylacetamide: Protocols and Mechanistic Insights

An Application Note for Medicinal and Process Chemistry

Introduction: A Versatile Scaffold in Modern Chemistry

2-(4-Aminophenoxy)-n,n-dimethylacetamide is a valuable bifunctional molecule increasingly utilized in the fields of medicinal chemistry and materials science. Its structure incorporates a primary aromatic amine (aniline) moiety, which serves as a key nucleophilic handle for a variety of coupling reactions, and a dimethylacetamide group that can influence solubility and pharmacokinetic properties. The ability to selectively functionalize the amino group allows for the construction of complex molecular architectures, making this compound a strategic building block for drug candidates, functional polymers, and molecular probes.

This guide provides a detailed exploration of the principal reaction conditions for coupling at the aniline nitrogen of 2-(4-aminophenoxy)-n,n-dimethylacetamide. We will delve into three critical classes of transformations: Amide Bond Formation, Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination), and Copper-Catalyzed C-N Cross-Coupling (Ullmann and Chan-Evans-Lam reactions). The protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying chemical logic to empower effective troubleshooting and optimization.

Physicochemical and Reactivity Profile

A thorough understanding of the substrate's properties is fundamental to successful reaction design. The primary amino group is nucleophilic, but its reactivity is attenuated compared to aliphatic amines due to the delocalization of the nitrogen's lone pair into the aromatic π-system.[1] This reduced nucleophilicity necessitates carefully chosen activation methods and reaction conditions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [2] |

| Molecular Weight | 194.23 g/mol | |

| Melting Point | 130-132 °C | |

| Physical Form | Powder | |

| Solubility | Soluble in polar aprotic solvents like DMAc, DMF, DMSO. | General Knowledge |

| pKa (Conjugate Acid) | ~4.6 (Anilinium ion) | Estimated |

Navigating Coupling Strategies: A Workflow

Choosing the appropriate coupling strategy depends on the desired product and the nature of the coupling partner (e.g., carboxylic acid, aryl halide, boronic acid). The following workflow provides a general decision-making framework.

Caption: Decision workflow for selecting a coupling protocol.

Protocol I: Amide Bond Formation

The formation of an amide bond is one of the most fundamental transformations in organic synthesis. Due to the moderate nucleophilicity of the aniline, the carboxylic acid partner must be activated. This is typically achieved in situ using a coupling agent.

Principle & Mechanistic Insight

Standard coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) react with the carboxylic acid to form a highly reactive activated ester. This intermediate is then susceptible to nucleophilic attack by the aniline nitrogen to form the stable amide bond.[3] The addition of a non-nucleophilic base, such as DIEA (N,N-Diisopropylethylamine), is crucial to neutralize the acid formed and to deprotonate the aniline's ammonium salt intermediate, driving the reaction to completion.

Experimental Protocol

Materials:

-

2-(4-Aminophenoxy)-n,n-dimethylacetamide

-

Carboxylic acid of interest (1.0 eq)

-

HATU or TBTU (1.1 eq)

-

DIEA (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.0 eq) and the coupling agent (e.g., HATU, 1.1 eq).

-

Dissolve the solids in anhydrous DMF to a concentration of approximately 0.1-0.5 M.

-

Stir the solution at room temperature for 10-15 minutes to allow for pre-activation of the carboxylic acid.

-

In a separate flask, dissolve 2-(4-Aminophenoxy)-n,n-dimethylacetamide (1.05 eq) in a minimal amount of DMF.

-

Add the amine solution to the activated acid mixture, followed by the dropwise addition of DIEA (2.5 eq).

-

Stir the reaction at room temperature overnight (12-18 hours). Monitor reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Expert Insights:

-

Why HATU/TBTU? These uronium-based coupling agents are highly efficient and generally lead to faster reaction times and higher yields with less reactive anilines compared to carbodiimide reagents like EDC.[4]

-

Solvent Choice: DMF is excellent for solubilizing most reactants. For easier workup, DCM can be used, but solubility of the starting materials should be verified.

-

Troubleshooting: If the reaction is sluggish, adding a catalytic amount of DMAP (4-Dimethylaminopyridine) can accelerate the coupling, although it may increase the risk of racemization if the carboxylic acid has a chiral center.[5]

Protocol II: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, particularly for coupling anilines with aryl or heteroaryl halides and triflates.[6] The choice of ligand is critical for achieving high catalytic activity.

Principle & Mechanistic Insight

The reaction proceeds via a catalytic cycle involving a Palladium(0) species.[7] The cycle is initiated by the oxidative addition of the aryl halide (Ar-X) to the Pd(0) complex. The resulting Pd(II) complex coordinates the aniline. Deprotonation by a base forms a palladium-amido complex, which then undergoes reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.[8] Bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) are essential as they promote both the oxidative addition and the final reductive elimination steps.[6]

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol

Materials:

-

2-(4-Aminophenoxy)-n,n-dimethylacetamide (1.2 eq)

-

Aryl or Heteroaryl Halide/Triflate (1.0 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., BrettPhos, RuPhos, XPhos, 2-4 mol%)

-

Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 2.0 eq)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Nitrogen or Argon atmosphere (glovebox recommended)

Procedure:

-

Inside a glovebox, add the aryl halide (1.0 eq), 2-(4-Aminophenoxy)-n,n-dimethylacetamide (1.2 eq), base (2.0 eq), palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), and ligand (e.g., BrettPhos, 2 mol%) to a dry reaction vessel equipped with a stir bar.

-

Add anhydrous toluene (or dioxane) to achieve a concentration of 0.1-0.2 M.

-

Seal the vessel and remove it from the glovebox.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor progress by LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Expert Insights:

-

Catalyst System: The combination of a palladium source (like Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand is key. Pre-formed catalysts (e.g., BrettPhos Pd G3) can also be used for convenience and improved reproducibility.[6]

-

Base and Solvent Compatibility: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is common but sensitive. Carbonates like K₂CO₃ or Cs₂CO₃ are often effective and easier to handle. The choice of solvent and base should be matched; for example, NaOtBu is highly effective in toluene or dioxane.

-

Aryl Chlorides: Coupling with less reactive aryl chlorides often requires more specialized ligands (like SPhos or RuPhos) and higher temperatures.[9]

Protocol III: Copper-Catalyzed C-N Cross-Coupling

Copper-catalyzed reactions offer a more economical alternative to palladium-based methods. The two main variants are the traditional Ullmann condensation and the milder Chan-Evans-Lam (CEL) coupling.

Ullmann Condensation

The classic Ullmann reaction involves coupling an amine with an aryl halide using stoichiometric copper at high temperatures.[10] Modern protocols utilize catalytic copper with ligands, enabling milder conditions.[11]

Procedure Outline:

-

Combine the aryl halide (1.0 eq), 2-(4-Aminophenoxy)-n,n-dimethylacetamide (1.5 eq), a copper(I) source (e.g., CuI, 5-10 mol%), a ligand (e.g., a 1,2-diamine or phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq) in a sealable tube.[12]

-

Add a high-boiling polar aprotic solvent like DMAc, DMF, or NMP.[10][13]

-

Seal the tube and heat to 110-160 °C for 12-48 hours.

-

Workup involves cooling, diluting with an organic solvent, filtering to remove copper salts, and standard aqueous washes before purification.

Expert Insights:

-

Advantages: Copper is significantly cheaper than palladium. This method is particularly effective for electron-deficient aryl halides.

-

Limitations: Often requires higher temperatures and longer reaction times than palladium catalysis. Substrate scope can be more limited. Ligandless protocols are possible but typically require very high temperatures (>180 °C).[10]

Chan-Evans-Lam (CEL) Coupling

The CEL reaction couples anilines with arylboronic acids using a copper catalyst, often under aerobic conditions. It is known for its exceptionally mild conditions.[14]

Procedure Outline:

-

To a flask open to the air, add the arylboronic acid (1.0 eq), 2-(4-Aminophenoxy)-n,n-dimethylacetamide (1.2 eq), a copper source (e.g., Cu(OAc)₂, 10 mol%), and a base (e.g., pyridine or Et₃N, 2.0 eq).

-

Add a solvent such as DCM or Methanol.

-

Stir vigorously at room temperature for 24-72 hours. The reaction is often characterized by a color change to blue or green.

-

Upon completion, the mixture is typically filtered through silica gel to remove copper salts, concentrated, and purified.

Expert Insights:

-

Key Feature: The reaction often uses air as the terminal oxidant and can be run at room temperature, making it operationally simple and "green".[14]

-

Substrate Scope: It is highly tolerant of various functional groups. However, sterically hindered anilines or boronic acids can be challenging substrates.

Summary of Reaction Conditions

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) |

| Amide Formation | R-COOH | HATU / TBTU | DIEA | DMF, DCM | 25 |

| Buchwald-Hartwig | Ar-X, Ar-OTf | Pd(0) / Phosphine Ligand | NaOtBu, K₂CO₃ | Toluene, Dioxane | 80-110 |

| Ullmann | Ar-X (esp. I, Br) | CuI / Diamine Ligand | K₂CO₃, K₃PO₄ | DMAc, NMP | 110-160 |

| Chan-Evans-Lam | Ar-B(OH)₂ | Cu(OAc)₂ | Pyridine, Et₃N | DCM, MeOH | 25 |

Safety Precautions

-

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle them in an inert atmosphere (glovebox or Schlenk line) where possible.

-

Strong bases like NaOtBu are corrosive and moisture-sensitive.

-

Polar aprotic solvents like DMF and DMAc have known reproductive toxicity and should be handled with care.[13][15]

References

-

PubChem. 2-(4-aminophenoxy)-n,n-dimethylacetamide. National Center for Biotechnology Information. [Link][2]

-

Frost, C. G., & Mutton, L. Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. [Link][8]

-

Organic Chemistry Portal. Aniline synthesis by amination (arylation). [Link][9]

-

Couturier, C. A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. Molecules. [Link][16]

-

Fors, B. P., & Buchwald, S. L. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society. [Link][6]

-

ResearchGate. Does anyone have experience with amide coupling reaction of aniline?. [Link][3]

-

American Chemical Society. N,N−Dimethylacetamide. [Link][13]

-

Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link][17]

-

Hardouin Duparc, V., & Schaper, F. Sulfonato-imino copper(II) complexes: fast and general Chan–Evans–Lam coupling of amines and anilines. Dalton Transactions. [Link][14]

-

The Organic Chemistry Tutor. Palladium Cross Coupling Reactions 1. An Introduction. YouTube. [Link][7]

-

Castanedo, G. M., & Sutherlin, D. P. Metal-Free Amide Bond Formation. ACS Medicinal Chemistry Letters. [Link][5]

-

Ishihara, K. Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications. [Link][4]

-

Lücke, C., et al. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. RSC Advances. [Link][19]

Sources

- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 2. PubChemLite - 2-(4-aminophenoxy)-n,n-dimethylacetamide (C10H14N2O2) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. air.unimi.it [air.unimi.it]

- 6. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Aniline synthesis by amination (arylation) [organic-chemistry.org]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. Ullmann Reaction [organic-chemistry.org]

- 12. Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature | TCI AMERICA [tcichemicals.com]

- 13. acs.org [acs.org]

- 14. Sulfonato-imino copper(ii) complexes: fast and general Chan–Evans–Lam coupling of amines and anilines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. Dimethylacetamide - Wikipedia [en.wikipedia.org]

- 16. A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. orgsyn.org [orgsyn.org]

- 18. reddit.com [reddit.com]

- 19. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of Amide Derivatives from 2-(4-Aminophenoxy)-N,N-dimethylacetamide: An Application and Protocol Guide

Abstract

This comprehensive guide details the synthesis of amide derivatives from the versatile starting material, 2-(4-aminophenoxy)-N,N-dimethylacetamide.[1] This compound serves as a valuable scaffold in medicinal chemistry and drug discovery due to the presence of a reactive primary aromatic amine, which readily participates in amide bond formation.[2][3] This document provides a deep dive into the underlying chemical principles, step-by-step experimental protocols for synthesis and purification, and methods for analytical characterization. It is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this important chemical transformation.

Introduction: The Significance of Amide Bond Formation

The amide bond is a cornerstone of modern organic and medicinal chemistry, most notably forming the backbone of peptides and proteins.[4][5] Its remarkable stability and ability to participate in hydrogen bonding make it a privileged functional group in the design of bioactive molecules. The synthesis of amides via the coupling of an amine and a carboxylic acid is one of the most frequently utilized reactions in the pharmaceutical industry.[6][7]

2-(4-Aminophenoxy)-N,N-dimethylacetamide is a particularly useful starting material. The dimethylacetamide moiety can influence solubility and pharmacokinetic properties, while the aminophenoxy group provides a readily functionalizable handle for the introduction of diverse chemical functionalities through amide coupling.[8] This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Core Principles: The Chemistry of Amide Coupling

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[9] To overcome this, the carboxylic acid must first be "activated" to create a more electrophilic species that is susceptible to nucleophilic attack by the amine.[6]

Carbodiimide-Mediated Coupling: A Reliable Workhorse

Among the plethora of available coupling reagents, carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely employed due to their efficiency and broad applicability.[6][10][] The general mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate.[12][13] This intermediate is then attacked by the amine to furnish the desired amide and a urea byproduct.[14]

To enhance reaction rates and minimize side reactions, such as the racemization of chiral carboxylic acids, additives like 1-hydroxybenzotriazole (HOBt) are often included.[7] HOBt reacts with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions, yet still highly reactive towards the amine.[7]

Reaction Mechanism Visualization

Caption: Carbodiimide-mediated amide coupling mechanism.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis, purification, and characterization of a representative amide derivative of 2-(4-aminophenoxy)-N,N-dimethylacetamide.

Synthesis of a Representative Amide Derivative

This protocol describes the coupling of 2-(4-aminophenoxy)-N,N-dimethylacetamide with a generic carboxylic acid using EDC and HOBt.

Materials:

-

2-(4-Aminophenoxy)-N,N-dimethylacetamide

-

Carboxylic acid of choice (e.g., benzoic acid)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon inlet

-

Separatory funnel

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the carboxylic acid (1.0 eq), 2-(4-aminophenoxy)-N,N-dimethylacetamide (1.0 eq), and HOBt (1.1 eq).

-

Dissolve the solids in a minimal amount of anhydrous DMF.

-

Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.

-

In a separate container, dissolve EDC (1.2 eq) in anhydrous DMF.

-

Add the EDC solution dropwise to the reaction mixture at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (2x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Experimental Workflow Diagram

Caption: General experimental workflow for amide synthesis.

Purification of the Amide Derivative

Purification of the crude product is crucial to remove unreacted starting materials, coupling reagents, and byproducts. The choice of purification method depends on the physical properties of the synthesized amide.

-

Column Chromatography: This is a widely used technique for purifying organic compounds.[15] For moderately polar amide derivatives, silica gel is a suitable stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the mobile phase can be adjusted to achieve optimal separation.

-

Recrystallization: If the amide product is a solid, recrystallization can be a highly effective purification method.[16] This involves dissolving the crude product in a minimum amount of a hot solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature. Upon cooling, the pure product crystallizes out, leaving impurities in the solution. Common solvents for recrystallization of amides include ethanol, acetone, and acetonitrile.[16]

-

Aqueous Workup and Filtration: In some cases, if the product is sparingly soluble in the reaction solvent and the impurities are soluble, a simple aqueous workup followed by filtration can yield a product of sufficient purity.[17][18][19]

Analytical Characterization

The identity and purity of the synthesized amide derivative should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.[20][21][22] Key diagnostic signals in the ¹H NMR spectrum of the product include the appearance of a new amide N-H proton signal (typically a broad singlet) and shifts in the signals of the aromatic protons of the 2-(4-aminophenoxy)-N,N-dimethylacetamide moiety.[5][23] The ¹³C NMR spectrum will show a characteristic amide carbonyl signal.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, confirming the successful formation of the desired product.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the amide functional group through the characteristic C=O stretch (typically around 1650 cm⁻¹) and N-H stretch (for secondary amides, around 3300 cm⁻¹).[20]

Table 1: Representative Characterization Data

| Parameter | Expected Value/Observation |

| Yield | Dependent on specific reactants and conditions |

| Appearance | Typically a white to off-white solid |

| ¹H NMR | Appearance of a new amide N-H proton signal, shifts in aromatic proton signals |

| ¹³C NMR | Presence of a new amide carbonyl carbon signal (~165-175 ppm) |

| Mass Spec (ESI+) | [M+H]⁺ corresponding to the calculated molecular weight |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~1650 (C=O stretch) |

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The sequential nature of the workflow, from synthesis to purification and characterization, provides multiple checkpoints to ensure the integrity of the experimental outcome. The combination of chromatographic and spectroscopic data provides a robust confirmation of the product's identity and purity. For instance, the disappearance of the starting amine's N-H signals and the appearance of a new amide N-H signal in the ¹H NMR spectrum, coupled with the correct molecular weight determination by mass spectrometry, provides strong evidence for a successful reaction.

Conclusion

The preparation of amide derivatives from 2-(4-aminophenoxy)-N,N-dimethylacetamide is a versatile and reliable method for generating diverse libraries of compounds for drug discovery and other applications. By understanding the fundamental principles of amide bond formation and following robust experimental protocols, researchers can efficiently synthesize and purify novel chemical entities. The analytical techniques outlined in this guide provide the necessary tools for rigorous structural confirmation and purity assessment, ensuring the quality and reliability of the synthesized materials.

References

-